molecular formula C7H7N3O2 B3303093 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione CAS No. 91996-64-4

3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B3303093
CAS No.: 91996-64-4
M. Wt: 165.15 g/mol
InChI Key: IOAXDGNDNSVNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Synthesis and Biological Systems

Fused pyrimidine heterocycles are cornerstone structures in medicinal chemistry due to their presence in a multitude of biologically active molecules. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including enzymes and receptors. This has led to the development of numerous drugs with a fused pyrimidine core. The therapeutic applications of these compounds are extensive, showcasing a broad spectrum of pharmacological activities.

The fusion of a pyrimidine ring with other heterocyclic systems, such as imidazole (B134444), can lead to compounds with enhanced or novel biological properties. These fused systems are investigated for a variety of therapeutic effects, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The versatility of the fused pyrimidine scaffold makes it a privileged structure in drug discovery and development.

Table 1: Examples of Biological Activities of Fused Pyrimidine Derivatives

Biological Activity Fused Ring System Example Reference
Anticancer Imidazo[1,2-a]pyrimidine (B1208166) nih.gov
Antiviral Imidazo[1,2-a]pyrimidine nih.gov
Antimicrobial Imidazo[1,2-a]pyrimidine nih.gov
Anti-inflammatory Imidazo[1,2-a]pyrimidine nih.gov
Antifungal Imidazo[1,2-a]pyrimidine nih.gov
Anxiolytic Imidazo[1,2-a]pyrimidine beilstein-journals.org

Historical Development of Imidazo[1,2-c]pyrimidine (B1242154) Core Synthesis and Investigation

The synthesis of imidazo-fused pyrimidines has evolved significantly over the years. One of the foundational methods for the synthesis of related imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. beilstein-journals.org This method, along with its various modifications, has been widely used to generate a library of derivatives for biological screening. beilstein-journals.org

Over the past few decades, synthetic chemists have developed more sophisticated and efficient methods for constructing the imidazo[1,2-c]pyrimidine core. These include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org Other modern synthetic strategies focus on regioselective functionalization of the heterocyclic core, enabling the precise introduction of various substituents to explore structure-activity relationships (SAR). For instance, methods for the regiospecific synthesis of 3-substituted imidazo[1,2-c]pyrimidines have been developed, providing access to a wider range of chemical diversity. researchgate.net The development of these synthetic routes has been crucial for advancing the investigation of the biological potential of this class of compounds.

Research Trajectories and Objectives for 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione Studies

While extensive research exists for the broader class of imidazo[1,2-c]pyrimidines, specific studies focusing solely on this compound are not widely documented in publicly available literature. However, based on the known biological activities of the parent scaffold and the structural features of this particular derivative, several potential research trajectories can be proposed.

The primary objectives for investigating this compound would likely revolve around its potential as a bioactive compound. The presence of the dione (B5365651) functionality at the 2 and 5 positions, along with the methyl group at the 3-position, provides specific structural motifs that could influence its biological profile.

Potential Research Areas:

Antimicrobial and Antifungal Activity: A primary avenue of investigation would be to screen this compound against a panel of bacterial and fungal strains. The imidazo[1,2-c]pyrimidine core is known to exhibit such properties, and the specific substitutions on this derivative could modulate this activity.

Anticancer Properties: Given that many heterocyclic compounds, including imidazo[1,2-a]pyrimidine derivatives, have been investigated as potential anticancer agents, it would be logical to assess the cytotoxic effects of this compound against various cancer cell lines. nih.gov

Enzyme Inhibition Studies: The dione structure might mimic endogenous substrates for certain enzymes, making it a candidate for enzyme inhibition studies. Kinases, for example, are common targets for heterocyclic compounds in cancer therapy.

Central Nervous System (CNS) Activity: Some imidazo[1,2-a]pyrimidine derivatives have shown activity as anxiolytics and anticonvulsants. beilstein-journals.org Therefore, investigating the potential effects of this compound on the CNS could be a viable research direction.

The initial steps in such a research program would involve the development of an efficient and scalable synthesis for this compound, followed by comprehensive in vitro screening to identify any significant biological activity. Positive hits would then warrant further investigation into the mechanism of action and structure-activity relationship studies by synthesizing and testing related analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,3-dihydroimidazo[1,2-c]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-6(11)9-5-2-3-8-7(12)10(4)5/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAXDGNDNSVNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=NC(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methylimidazo 1,2 C Pyrimidine 2,5 1h,3h Dione

Evolution of Synthetic Routes to Imidazo[1,2-c]pyrimidine (B1242154) Scaffolds

The development of synthetic routes to imidazo[1,2-c]pyrimidines has progressed from classical two-component cyclocondensations to more sophisticated and efficient multicomponent, catalyzed, and green chemistry approaches. This evolution reflects the broader trends in modern organic synthesis towards atom economy, efficiency, and environmental sustainability.

Classical Hantzsch-Type Cyclocondensation and Analogous Reactions

The traditional and most straightforward approach to the imidazo[1,2-c]pyrimidine ring system involves the cyclocondensation of a 4-aminopyrimidine (B60600) derivative with an α-halocarbonyl compound. maynoothuniversity.ie This method is analogous to the classical Hantzsch pyridine (B92270) synthesis and related preparations of imidazoles. youtube.com The reaction proceeds via an initial N-alkylation of the exocyclic amino group of the pyrimidine (B1678525), followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

The general mechanism involves the nucleophilic attack of the amino group of 4-aminopyrimidine on the electrophilic carbon of the α-halocarbonyl compound, leading to an intermediate which then undergoes intramolecular condensation to yield the final bicyclic product. researchgate.net For the specific synthesis of a dione (B5365651) derivative like 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione, the starting materials would typically be a substituted 4-aminopyrimidine-2,5-dione and a suitable α-halo ester or related electrophile. The King method, a variation of this approach, utilizes halogens and methyl ketones with C-substituted 4-aminopyrimidines to construct the imidazo[1,2-c]pyrimidine core. documentsdelivered.com

Multicomponent Reaction Strategies for Imidazopyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials. beilstein-journals.orgrsc.org Several MCRs have been adapted for the synthesis of imidazopyrimidine scaffolds.

One of the most prominent MCRs for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.gov This is a three-component reaction involving a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide, typically catalyzed by an acid. nih.gov The GBB reaction and its variations provide a flexible and efficient route to a wide array of substituted imidazo[1,2-a]pyrimidines and related systems. beilstein-journals.orgnih.gov

Another relevant MCR is the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. beilstein-journals.org While traditionally used for synthesizing dihydropyrimidinones, variations of the Biginelli reaction have been developed for the synthesis of more complex fused pyrimidine systems. nih.govscispace.comdnu.dp.ua These reactions often proceed under acidic or Lewis acid catalysis and can be adapted to create diverse pyrimidine-based scaffolds. biomedres.us

Multicomponent Reaction Reactants Product Type Key Features
Groebke–Blackburn–Bienaymé (GBB) Aminoazine, Aldehyde, Isocyanide3-Amino-imidazo[1,2-a]pyrimidinesHigh efficiency, diversity-oriented, acid-catalyzed. nih.gov
Biginelli Reaction (modified) Aldehyde, 1,3-Dicarbonyl compound, Urea/Thiourea/Guanidine (B92328)Fused PyrimidinesOne-pot synthesis, access to complex pyrimidine derivatives. nih.govscispace.com

Transition Metal-Catalyzed and Organocatalyzed Methodologies

The application of catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazopyrimidines. mdpi.com Transition metal catalysts, in particular, have enabled the development of novel C-N and C-C bond-forming reactions that are crucial for the construction of the fused ring system. beilstein-journals.orgsemanticscholar.orgnih.gov

Transition Metal Catalysis:

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity. nih.gov They have been employed in domino reactions for the synthesis of imidazo[1,2-a]pyridines from aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov Copper-catalyzed cascade reactions involving 2-aminobenzimidazole, aldehydes, and alkynes have been developed for the regioselective synthesis of fused imidazo[1,2-a]pyrimidines. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki and Liebeskind–Srogl reactions, which can be used in post-condensation modifications of pyrimidine intermediates to build molecular complexity. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in C-H bond activation and functionalization, providing pathways for the direct arylation or alkylation of heterocyclic cores. beilstein-journals.orgnih.gov

Organocatalysis: In parallel with transition metal catalysis, organocatalysis has gained prominence as a more sustainable alternative. A dual catalytic system using flavin and iodine has been reported for the aerobic oxidative C-N bond formation in the synthesis of imidazo[1,2-a]pyridines, a method that can be extended to imidazopyrimidines. acs.org This approach avoids the use of heavy metals and utilizes molecular oxygen as the terminal oxidant.

Catalyst Type Metal/Organocatalyst Reaction Type Reference Example
Transition Metal Copper (Cu)Domino Reaction / Cascade CyclizationSynthesis of imidazo[1,2-a]pyridines and fused imidazo[1,2-a]pyrimidines. nih.govacs.org
Transition Metal Palladium (Pd)Cross-Coupling ReactionsPost-condensation modification of pyrimidine scaffolds. beilstein-journals.org
Transition Metal Rhodium (Rh)C-H Activation/FunctionalizationDirect arylation of heterocycles. beilstein-journals.orgnih.gov
Organocatalyst Flavin/IodineAerobic Oxidative C-N FormationMulticomponent synthesis of imidazo[1,2-a]pyridines. acs.org

Metal-Free and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in In the synthesis of imidazopyrimidines, this has translated into the development of metal-free reactions and the use of environmentally benign solvents and energy sources. eurekaselect.com

Green synthetic approaches include:

Use of Water as a Solvent: Water is an ideal green solvent, and methods have been developed for the synthesis of imidazole-based pyrimidine hybrids in aqueous media. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. rasayanjournal.co.innih.gov

Catalyst-Free and Solvent-Free Conditions: Some multicomponent reactions for the synthesis of fused pyrimidines can be performed under solvent-free conditions, using solid supports like KF-alumina as a catalyst, which simplifies work-up procedures and reduces waste. nih.govjst.go.jp

Nanoparticle Catalysis: Gold nanoparticles have been used as efficient catalysts for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines under green conditions, offering high yields and mild reaction conditions. mdpi.com

These methods contribute to making the synthesis of imidazo[1,2-c]pyrimidine derivatives more sustainable and efficient. researchgate.net

Regioselective Synthesis and Isomer Control in Fused Pyrimidine Systems

A significant challenge in the synthesis of fused N-heterocycles is controlling the regioselectivity of the cyclization step. For imidazopyrimidines, the reaction of an aminopyrimidine can potentially lead to different regioisomers, such as imidazo[1,2-a]pyrimidine (B1208166), imidazo[1,5-a]pyrimidine, or imidazo[1,2-c]pyrimidine, depending on the starting materials and reaction conditions.

Control of Regioisomer Formation in Imidazopyrimidine Cyclizations

The formation of a specific regioisomer is primarily determined by the structure of the starting aminopyrimidine. The synthesis of imidazo[1,2-c]pyrimidines specifically requires the use of 4-aminopyrimidines as the starting heterocyclic component. maynoothuniversity.ieresearchgate.netnih.gov In contrast, the use of 2-aminopyrimidines typically leads to the formation of the isomeric imidazo[1,2-a]pyrimidine scaffold. rsc.org

Several factors influence the regiochemical outcome:

Starting Material: The position of the amino group on the pyrimidine ring is the primary determinant. 4-aminopyrimidines lead to the [1,2-c] fusion. maynoothuniversity.ienih.gov

Reaction Mechanism: The mechanism of the cyclization can dictate the regioselectivity. For instance, in transition-metal-catalyzed cascade reactions, the coordination of the metal can direct the intramolecular C-N bond formation to a specific nitrogen atom, achieving high regioselectivity. acs.org A highly efficient, regioselective approach for the synthesis of functionalized imidazo[1,2-a]pyrimidine derivatives proceeds via a 6-endo-dig intramolecular cyclization. acs.org

Substituent Effects: Electronic and steric effects of substituents on the pyrimidine ring can influence the nucleophilicity of the ring nitrogens, thereby directing the site of cyclization. nih.gov

The unequivocal assignment of the resulting structure and the distinction between isomers often require detailed spectral analysis, as highlighted in studies where isomeric 7-methoxy-5-oxo and 5-methoxy-7-oxo imidazo[1,2-c]pyrimidines could be formed. maynoothuniversity.ie Careful selection of precursors and reaction pathways is therefore essential for the regiocontrolled synthesis of desired imidazopyrimidine isomers.

Development of Key Precursors and Intermediates for this compound

The synthesis of the imidazo[1,2-c]pyrimidine ring system, and specifically the 3-methyl-substituted dione derivative, relies on the careful selection and preparation of appropriate precursors. A common and effective strategy involves the cyclocondensation of a suitably substituted 2-aminoimidazole derivative with a pyrimidine precursor or a synthon that can form the pyrimidine ring in situ.

One of the primary building blocks for the imidazole part of the molecule is 2-aminoimidazole. mdpi.com The synthesis of substituted 2-aminoimidazoles can be achieved through various methods, including the reaction of α-haloketones with guanidine derivatives. mdpi.com For the specific target molecule, a precursor such as 2-amino-4-methylimidazole could theoretically be a key intermediate.

The pyrimidine portion of the molecule is typically introduced by reacting the 2-aminoimidazole with a β-dicarbonyl compound or its equivalent, which can undergo cyclization to form the dione ring. For instance, the reaction of 2-aminopyrimidine (B69317) with α-haloketones is a well-established method for the synthesis of the isomeric imidazo[1,2-a]pyrimidines. beilstein-journals.org However, for the imidazo[1,2-c]pyrimidine scaffold, a different regioselectivity of cyclization is required.

A plausible synthetic approach for the core structure involves the reaction of 2-aminoimidazole with a β-keto ester, such as ethyl 2-methyl-3-oxobutanoate. This reaction would proceed through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the fused ring system. The choice of reaction conditions, including solvent and catalyst, is crucial to control the regioselectivity of the cyclization and to favor the formation of the desired imidazo[1,2-c]pyrimidine isomer.

The table below summarizes key precursors and their potential roles in the synthesis of the target compound.

Precursor/IntermediateRole in Synthesis
2-Amino-4-methylimidazoleProvides the imidazole ring with the required methyl substituent at the C3 position of the final product.
Diethyl malonate derivativesCan serve as the three-carbon unit for the formation of the pyrimidine-2,5-dione ring upon reaction with a suitable imidazole precursor.
β-Keto esters (e.g., ethyl acetoacetate)Can react with 2-aminoimidazole derivatives to form the pyrimidine ring through a series of condensation and cyclization steps.

Derivatization and Functionalization Strategies for this compound

Once the this compound core has been synthesized, further chemical modifications can be introduced to explore structure-activity relationships and develop new analogues. The presence of nitrogen and carbon atoms with varying degrees of reactivity within the heterocyclic system offers multiple sites for functionalization.

Strategies for Nitrogen and Carbon Atom Functionalization

The imidazo[1,2-c]pyrimidine scaffold contains several nitrogen atoms that can potentially be functionalized. The N1 and N3 positions of the imidazole ring and the N4 and N6 positions of the pyrimidine ring are potential sites for alkylation, acylation, or arylation, depending on their relative nucleophilicity and steric accessibility. For the target molecule, the N1 position is part of the fused system, while the N3 is substituted with a methyl group. The remaining nitrogen atoms at positions 4 and 6, and the exocyclic nitrogen at position 1, are potential targets for derivatization.

Alkylation of the nitrogen atoms can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The regioselectivity of these reactions would depend on the specific reaction conditions and the electronic properties of the heterocyclic ring.

Functionalization of the carbon atoms of the imidazo[1,2-c]pyrimidine ring can also be explored. The C7 position, being part of the pyrimidine ring and adjacent to a carbonyl group, could be susceptible to nucleophilic attack or condensation reactions after appropriate activation. Furthermore, electrophilic aromatic substitution reactions on the pyrimidine ring are generally difficult but might be possible under harsh conditions or with prior activation of the ring.

The table below outlines potential functionalization strategies for the nitrogen and carbon atoms of the core structure.

Atom PositionFunctionalization StrategyPotential Reagents
N1 (Amide)Alkylation, AcylationAlkyl halides, Acid chlorides
C7Halogenation, NitrationN-Halosuccinimides, Nitrating agents

Introduction of Diverse Substituents and Hybrid Systems

Building upon the fundamental functionalization strategies, a wide array of substituents and hybrid molecular systems can be introduced to the this compound scaffold. These modifications are aimed at modulating the physicochemical properties and biological activities of the parent compound.

For instance, the introduction of aryl or heteroaryl groups can be achieved through cross-coupling reactions, such as Suzuki or Heck couplings, if a suitable handle like a halogen atom is first introduced onto the heterocyclic core. This approach allows for the synthesis of a diverse library of compounds with varying electronic and steric properties.

Furthermore, hybrid molecules can be designed by linking the this compound core to other pharmacologically active moieties. This can be accomplished by introducing a linker at one of the functionalizable positions, followed by coupling with another drug molecule or a pharmacophore. For example, an amino or carboxyl group could be introduced, which can then be used to form amide or ester linkages with other molecules.

The development of these derivatization strategies is crucial for the exploration of the chemical and biological potential of this compound and its analogues.

Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data for the specific chemical compound This compound could not be located. Consequently, the advanced spectroscopic characterization and structural elucidation for this molecule, as requested, cannot be provided at this time.

The inquiry sought specific research findings for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and two-dimensional NMR techniques.

Mass Spectrometry (MS) , including High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and fragmentation analysis.

Infrared (IR) Spectroscopy for the identification of functional groups.

While extensive data exists for related heterocyclic systems, such as imidazo[1,2-a]pyrimidines, imidazo[1,2-a]pyridines, and other substituted imidazo[1,2-c]pyrimidine derivatives, no publications containing the specific spectral characterization for the 3-methyl-2,5-dione derivative were identified.

Without access to primary research data, the generation of data tables and a detailed discussion of its specific spectral features is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylimidazo 1,2 C Pyrimidine 2,5 1h,3h Dione

Chromatographic Techniques for Purity and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of heterocyclic compounds like 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione. They are crucial for monitoring the progress of chemical reactions, isolating the final product from reaction mixtures, and determining its purity. The selection of an appropriate chromatographic method depends on the physicochemical properties of the compound and its surrounding matrix. For imidazo[1,2-c]pyrimidine (B1242154) derivatives, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods. mdpi.comnih.gov

Thin-Layer Chromatography is a rapid, simple, and cost-effective technique used extensively for the qualitative monitoring of organic reactions. In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product in near real-time.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent. As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.

For imidazo[1,2-c]pyrimidine derivatives, a common stationary phase is silica gel 60 F254. The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The ratio is optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from starting materials and byproducts. Visualization of the separated spots is usually achieved under UV light (at 254 nm), where UV-active compounds appear as dark spots against a fluorescent green background. nih.gov Specific staining reagents can also be used if the compounds are not UV-active.

By comparing the Rf value of the spot corresponding to the product with that of a pure reference standard, and by observing the disappearance of the starting material spots, the progress of the reaction can be effectively monitored until completion.

Table 1: Representative TLC Conditions for Monitoring the Synthesis of this compound
ParameterDescription
Stationary PhaseSilica gel 60 F254 pre-coated aluminum plates
Mobile Phase (Eluent)Dichloromethane : Methanol (95:5, v/v)
VisualizationUV light at 254 nm
Expected Rf (Starting Material)~0.7 (less polar)
Expected Rf (Product)~0.4 (more polar)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the purification (preparative HPLC) and quantitative analysis (analytical HPLC) of compounds like this compound. It offers significantly higher resolution and sensitivity compared to TLC.

In analytical HPLC, the primary goal is to determine the purity of the synthesized compound and to quantify any impurities. A small, precise volume of the sample, dissolved in a suitable solvent, is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For polar heterocyclic compounds such as imidazo[1,2-c]pyrimidine-2,5-diones, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of the organic modifier), is often employed to achieve optimal separation of compounds with a range of polarities. nih.govnih.gov

A detector, most commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly, is placed at the column outlet to monitor the eluting components. The output is a chromatogram, which is a plot of detector response versus time. The time at which a specific compound elutes is called its retention time (tR), and the area under its corresponding peak is proportional to its concentration. Purity is assessed by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram.

For purification purposes, preparative HPLC is used. This involves using a larger column and injecting a larger quantity of the crude product to isolate the pure compound. The fraction corresponding to the desired product peak is collected as it elutes from the column.

Table 2: Representative HPLC Conditions for the Analysis of this compound
ParameterDescription
InstrumentHigh-Performance Liquid Chromatography System
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL
Expected Retention Time (tR)Dependent on exact gradient, but typically in the mid-range of the run

Theoretical and Computational Investigations of 3 Methylimidazo 1,2 C Pyrimidine 2,5 1h,3h Dione

Quantum Chemical Calculations of Electronic Structure and Molecular Energetics

No specific studies detailing quantum chemical calculations for 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione were identified. Such studies, were they available, would typically involve methods like Density Functional Theory (DFT) to elucidate the electronic properties of the molecule.

Typical Data from Quantum Chemical Calculations:

Molecular Orbital Energies: Calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: These calculations would map the electron density surface, revealing the distribution of charge throughout the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would identify the electrophilic and nucleophilic sites on the molecule, crucial for predicting its interaction with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Thermodynamic Properties: Standard thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy would be calculated to understand the molecule's stability and energetics.

While general DFT studies have been performed on various imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-c]pyrimidine (B1242154) derivatives, these findings cannot be directly extrapolated to this compound due to the specific structural and electronic effects of the methyl and dione (B5365651) functional groups. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

There is no available research on the conformational analysis of this compound using molecular modeling and dynamics simulations.

Should such research be conducted, it would likely involve:

Potential Energy Surface (PES) Scanning: This technique systematically alters the rotatable bonds of the molecule to identify low-energy conformers. For this compound, this would likely focus on the orientation of the methyl group.

Molecular Dynamics (MD) Simulations: MD simulations would model the atomic movements of the molecule over time in a simulated environment (e.g., in water or another solvent). This would provide insights into the flexibility of the bicyclic ring system and the accessible conformational states under physiological conditions. The resulting trajectories would be analyzed to understand the dominant conformations and the transitions between them.

In Silico Prediction of Molecular Interactions and Binding Affinity

Specific in silico predictions of molecular interactions and binding affinity for this compound are absent from the current body of scientific literature. This section outlines the methodologies that would be applied in such an investigation.

No molecular docking studies featuring this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Hypothetical Molecular Docking Workflow:

Target Selection: A relevant biological target would be chosen based on the therapeutic potential of the imidazopyrimidine scaffold. For instance, based on studies of related compounds, targets could include kinases, enzymes involved in fungal cell wall synthesis, or viral proteins. beilstein-journals.orgmdpi.com

Binding Site Prediction: The active site or other potential binding pockets on the protein surface would be identified.

Docking Simulation: The 3D structure of this compound would be placed into the binding site in various orientations and conformations. A scoring function would then estimate the binding affinity for each pose.

Analysis of Interactions: The best-scoring poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

The table below illustrates the kind of data that would be generated from such a study, using hypothetical protein targets for demonstration.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5LYS76, GLU91, LEU148Hydrogen Bond, Hydrophobic
Hypothetical Enzyme B-7.2TYR225, PHE230Pi-Pi Stacking, van der Waals
Hypothetical Receptor C-9.1ASP104, SER107Hydrogen Bond, Electrostatic

This table is for illustrative purposes only as no specific docking data exists for the compound .

There are no published studies employing Comparative Molecular Field Analysis (CoMFA) or other 3D-QSAR (Quantitative Structure-Activity Relationship) methodologies for this compound.

CoMFA is used to correlate the 3D properties of a series of molecules with their biological activity. A CoMFA study would require a dataset of structurally related imidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione analogs with experimentally determined biological activities against a specific target. The analysis would generate 3D contour maps indicating where modifications to the molecular structure would likely enhance or diminish activity based on steric and electrostatic fields. The lack of synthesized analogs and associated biological data for this compound precludes such an analysis at this time.

Mechanistic Biological Studies and Molecular Target Interactions of Imidazo 1,2 C Pyrimidine Diones

Exploration of Molecular Targets and Binding Mechanisms

Detailed molecular and biochemical studies on 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione are limited in publicly accessible scientific literature. However, research on the broader class of imidazo[1,2-c]pyrimidine (B1242154) derivatives provides a foundational understanding of their potential molecular interactions.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Kinases, Methyltransferases, Glycosidases, Ureases)

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

Currently, there is a lack of specific receptor binding studies for this compound in the available literature. Research on structurally related fused imidazoles, such as imidazo[1,2-a]pyridines, has indicated potential interactions with receptors like the GABA-A receptor, suggesting a possible, though unconfirmed, area for future investigation for the imidazo[1,2-c]pyrimidine class. The specific binding mechanism would depend on the three-dimensional conformation of the compound and its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the receptor's binding pocket.

Protein Interaction Studies (e.g., Serum Albumin Binding)

Specific studies detailing the interaction of this compound with proteins such as serum albumin have not been reported. Such interactions are crucial for understanding the pharmacokinetics of a compound, including its distribution and half-life in the body. Generally, small heterocyclic molecules can bind to albumin in hydrophobic pockets, and the nature and strength of this binding are influenced by the compound's lipophilicity and the presence of hydrogen bond donors and acceptors.

In Vitro Cellular Pathway Modulation and Biological Activity

The cellular effects of this compound are not well-documented. However, based on the known activities of related compounds, it is plausible that it could modulate key cellular pathways.

Investigations into Specific Cellular Enzyme Activities and Metabolic Pathways

Given the potential for kinase inhibition, this compound could theoretically impact cellular signaling pathways regulated by these enzymes, such as those involved in cell proliferation, survival, and differentiation. For example, inhibition of CDKs would be expected to lead to cell cycle arrest, a mechanism that is a hallmark of many anti-cancer agents.

Analysis of Cytotoxic Mechanisms in Defined Cell Lines

While direct cytotoxic data for this compound is not available, the broader class of imidazo[1,2-c]pyrimidine derivatives has demonstrated cytotoxic activity against various cancer cell lines. The mechanism of this cytotoxicity is often linked to the induction of apoptosis (programmed cell death), which can be triggered by the inhibition of critical survival pathways or the activation of pro-apoptotic proteins. Further research is necessary to determine if this compound exhibits similar properties and to elucidate the specific molecular events that would lead to cell death in sensitive cell lines.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the imidazo[1,2-c]pyrimidine scaffold, these studies provide crucial insights into the molecular interactions that govern its therapeutic potential. By systematically modifying the core structure and observing the resulting changes in biological effect, researchers can identify key structural motifs responsible for target binding and efficacy.

The rational design of analogs based on the imidazo[1,2-c]pyrimidine core is a strategic process aimed at exploring the chemical space around the lead scaffold. This process often begins with a parent compound, identified through screening or computational modeling, and involves the synthesis of a library of related molecules with targeted modifications. The adaptable structure of imidazopyrimidines allows for extensive structural modifications, which is highly beneficial for optimizing pharmacological effects through SAR studies. researchgate.net

The synthesis of these analogs employs various organic chemistry methodologies. A common approach involves the multi-step synthesis starting from readily available precursors like 2-aminopyrimidines. nih.gov For instance, the core imidazo[1,2-c]pyrimidine ring system can be constructed, and then various substituents can be introduced at different positions. One established method for synthesizing related imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the reaction between a 2-aminopyrimidine (B69317) and an α-haloketone. nih.gov Other modern synthetic protocols include one-pot, three-component reactions that offer efficiency and high yields. researchgate.net

The design strategy for these analogs focuses on systematically altering specific parts of the molecule, such as:

Substituents on the imidazole (B134444) ring: Modifying groups at positions like C2 and C3 to probe for interactions within a target's binding pocket.

Substituents on the pyrimidine (B1678525) ring: Altering functionalities at positions C5, C7, and C8 to influence properties like solubility, metabolic stability, and target engagement.

Introduction of different functional groups: Incorporating hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties to map the binding site's requirements.

For example, in the development of imidazo[1,2-c]pyrimidine derivatives as inhibitors of Syk family kinases, researchers synthesized a series of analogs to improve oral efficacy over previous lead compounds from the triazolo[4,3-c]pyrimidine class. nih.gov This rational design process led to the discovery of potent inhibitors by exploring various substitutions on the core scaffold. nih.gov

Through the systematic synthesis and biological evaluation of analogs, clear correlations emerge between specific structural features and their molecular interaction profiles. These correlations are essential for building a comprehensive SAR model.

A notable example comes from studies on imidazo[1,2-c]pyrimidine derivatives as inhibitors of Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), which are crucial in B- and T-cell activation. nih.gov In this research, modifications at various positions of the imidazo[1,2-c]pyrimidine scaffold led to significant variations in inhibitory activity. nih.gov

Key findings from these SAR studies can be summarized as follows:

Substitution at the 7-position: The nature of the substituent at the 7-position of the pyrimidine ring was found to be critical for potent Syk inhibition. Introducing anilino-substituents at this position was a key strategy. The electronic properties of the substituent on the aniline (B41778) ring played a significant role; for example, introducing an electron-withdrawing group like a cyano group at the para-position of the aniline ring enhanced activity.

Substitution at the 8-position: Modifications at this position were explored to fine-tune the compound's properties. For instance, replacing a methoxy (B1213986) group with other functionalities could modulate both potency and pharmacokinetic properties.

The role of the core heterocycle: The imidazo[1,2-c]pyrimidine core itself serves as a rigid scaffold that correctly orients the critical pharmacophoric elements for optimal interaction with the kinase active site.

The data below illustrates the impact of these structural modifications on kinase inhibition.

CompoundModification on Imidazo[1,2-c]pyrimidine CoreSyk Inhibition (IC50, nM)ZAP-70 Inhibition (IC50, nM)
Analog A7-(phenylamino)150280
Analog B7-(4-cyanophenylamino)2545
Analog C7-(4-cyanophenylamino)-8-methoxy1018
Compound 9f nih.govComplex substitutions at 7 and 8 positions5.83.2

These SAR studies demonstrate that specific structural motifs are directly correlated with molecular interaction profiles. The presence of a hydrogen bond donor (the anilino NH), an aromatic ring for π-stacking, and optimally placed electron-withdrawing groups on the 7-position substituent are crucial for high-affinity binding to the Syk and ZAP-70 kinase domains. nih.gov Molecular docking studies further support these findings, showing that the anilino group often forms key hydrogen bonds within the hinge region of the kinase active site, a common interaction pattern for kinase inhibitors. Similarly, studies on imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3K-beta inhibitors revealed that rational design based on docking models could produce potent and selective compounds. nih.gov This underscores the power of combining rational synthesis with biological testing to elucidate the molecular basis of a compound's activity.

Advanced Applications in Materials Science and Chemo Sensing

Photophysical Characterization and Fluorescence Properties of Imidazopyrimidine Diones

Imidazo[1,2-a]pyridines and pyrimidines are recognized as significant organic fluorophores. Their inherent fluorescence is a key characteristic that underpins their potential in various applications. The electronic properties of these molecules, which are influenced by their bicyclic, π-conjugated structure, give rise to their fluorescent activity.

The fluorescence intensity and emission wavelengths of imidazopyrimidine derivatives can be modulated by the introduction of different substituents. For instance, the substitution of a proton with a methyl, carboxyl, or amino group has been observed to enhance fluorescence intensity in several imidazo[1,2-a]pyridines and pyrimidines. Conversely, the presence of a nitro group or the catalytic reduction of the pyrimidine (B1678525) ring can quench the fluorescence.

Studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that they typically emit light in the blue region of the spectrum. The introduction of a hydroxymethyl group, for example, has been investigated as a potential enhancer of fluorescence intensity. While in many cases the hydroxymethyl moiety did increase fluorescence, comparisons with 2-aryl imidazo[1,2-a]azines indicated that in some instances, it could lead to a decrease in fluorescence intensity.

The photophysical properties of a series of synthesized imidazo[1,2-c]pyrimidine (B1242154) azo-dyes demonstrated absorption maxima in the range of 335–355 nm and emission maxima between 430.6–459.8 nm, indicating their potential as fluorescent materials. The chemical modification of these chromophores by introducing either electron-donating or electron-withdrawing groups can significantly affect their photophysical characteristics.

Table 1: Representative Photophysical Data for Imidazo[1,2-c]pyrimidine Azo-Dyes

CompoundAbsorption Maximum (λmax, nm)Emission Maximum (λem, nm)
Dye 1335430.6
Dye 2342445.2
Dye 3355459.8

Note: This table presents illustrative data for a class of imidazo[1,2-c]pyrimidine azo-dyes and not specifically for 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione.

Potential Applications as Optical Materials or Dyes

The fluorescent properties of imidazopyrimidine diones make them promising candidates for applications as optical materials and dyes. The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines contributes to their fluorescence emissions with excellent quantum yields. The ability to tune the emission wavelength and intensity through synthetic modifications is a significant advantage for creating tailored optical materials.

Derivatives of the imidazo[1,2-a]pyrimidine nucleus are considered valuable organic fluorophores. The introduction of aryl groups at specific positions, such as the C2 position, has been shown to increase the fluorescence yield. Furthermore, the presence of electron-donating substituents generally improves luminescence, while electron-withdrawing groups tend to result in less intense emissions.

The development of novel imidazo[1,2-c]pyrimidine azo-dyes has been explored, demonstrating their potential as good fluorophores. The synthesis of these dyes allows for the introduction of various functional groups, which can be used to fine-tune their color and photophysical properties for specific applications, such as in fluorescent labeling or as components in advanced optical devices.

Development of Chemosensors for Specific Analyte Detection

The imidazopyrimidine scaffold is an attractive platform for the design of chemosensors. The fluorescence of these compounds can be sensitive to their local environment, making them suitable for detecting specific analytes. Imidazo[1,2-a]pyridines and pyrimidines have been investigated as photochemical sensors due to their responsive fluorescent properties.

The principle behind their use as chemosensors lies in the interaction between the imidazopyrimidine core and a target analyte. This interaction can lead to a change in the photophysical properties of the molecule, such as an enhancement or quenching of fluorescence, or a shift in the emission wavelength. By monitoring these changes, the presence and concentration of the analyte can be determined.

Future Research Directions and Emerging Avenues for Imidazo 1,2 C Pyrimidine 2,5 1h,3h Dione

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazo[1,2-c]pyrimidines has traditionally relied on conventional methods. However, the future of synthesizing 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione and its analogs lies in the adoption of innovative and sustainable practices.

Detailed Research Findings:

Current synthetic strategies for the broader imidazo[1,2-c]pyrimidine (B1242154) class often involve multi-step processes. A notable approach involves the acid-catalyzed cyclization of precursors like 2-morpholino-4-propargylamino-5-nitro-6-methylpyrimidine to yield the core structure. While effective, these methods can suffer from drawbacks such as harsh reaction conditions and the use of hazardous reagents.

Future research should pivot towards greener and more efficient synthetic routes. The principles of green chemistry, such as the use of eco-friendly solvents, catalysts, and energy sources, will be paramount. nih.gov Methodologies like microwave-assisted synthesis have already demonstrated significant advantages for the synthesis of related imidazo[1,2-a]pyrimidines, including reduced reaction times, higher yields, and improved selectivity. researchgate.net The application of microwave irradiation to the synthesis of this compound could streamline its production.

Furthermore, the exploration of flow chemistry presents a compelling avenue for the synthesis of this compound and its derivatives. ekb.eg Continuous flow processes offer enhanced control over reaction parameters, improved safety, and scalability, which are critical for the eventual large-scale production of novel compounds. nih.gov Investigating multicomponent reactions (MCRs) in a flow setup could provide a highly efficient and atom-economical route to a diverse library of imidazo[1,2-c]pyrimidine-2,5(1H,3H)-diones.

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Faster reaction rates, increased yields, enhanced reaction selectivity.
Flow Chemistry Improved safety, scalability, precise control over reaction conditions.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid generation of molecular diversity.
Green Catalysis Use of reusable and non-toxic catalysts, milder reaction conditions.

Advanced Mechanistic Elucidation of Biological Interactions and Target Validation

The biological potential of the imidazo[1,2-c]pyrimidine scaffold is significant, with derivatives showing a range of activities. A critical future direction is to unravel the specific biological interactions and validate the molecular targets of this compound.

Detailed Research Findings:

Derivatives of the isomeric imidazo[1,2-a]pyrimidine (B1208166) and the broader imidazopyrimidine class have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.commdpi.comnih.gov For instance, certain imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk) family kinases, which are crucial in B-cell and T-cell activation, suggesting their potential in treating allergic disorders and autoimmune diseases. nih.gov The structural similarity of imidazopyrimidines to purines suggests they may interact with a multitude of biological targets. mdpi.com

Future investigations should focus on a systematic screening of this compound against a panel of clinically relevant targets. High-throughput screening (HTS) campaigns can identify initial hit compounds, which can then be followed by more detailed mechanistic studies. Techniques such as differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) can be employed to confirm direct binding to target proteins and to quantify the binding affinity.

Once a primary target is identified, advanced techniques will be necessary for a deeper mechanistic understanding. X-ray crystallography of the compound in complex with its target protein can provide atomic-level insights into the binding mode, guiding future structure-activity relationship (SAR) studies for the design of more potent and selective analogs. Furthermore, cell-based assays and in vivo animal models will be essential to validate the therapeutic potential of targeting a specific pathway with this compound. For example, if the compound is found to inhibit a particular kinase, its effect on downstream signaling pathways and its efficacy in relevant disease models should be thoroughly investigated. researchgate.net

Research AreaKey Techniques and Approaches
Target Identification High-throughput screening (HTS), affinity chromatography, chemoproteomics.
Binding Characterization Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), differential scanning fluorimetry (DSF).
Mechanistic Elucidation X-ray crystallography, cryogenic electron microscopy (cryo-EM), molecular docking studies.
In Vivo Target Validation Genetically engineered mouse models, RNA interference (RNAi), CRISPR-Cas9 gene editing.

Exploration of Untapped Applications in Chemical Biology and Material Sciences

Beyond its potential therapeutic applications, the unique structural and electronic properties of the imidazo[1,2-c]pyrimidine core suggest that this compound could find novel applications in chemical biology and material sciences.

Detailed Research Findings:

The fused heterocyclic system of imidazopyrimidines often imparts favorable photophysical properties. For instance, imidazo[1,2-c]pyrimidine azo-dyes have been synthesized and shown to possess interesting fluorescent properties. dergipark.org.tr Similarly, benzo ijrpr.comnih.govimidazo[1,2-a]pyrimidines exhibit fluorescence in both solution and solid states, with some derivatives displaying aggregation-induced emission (AIE) and mechanochromic properties. These characteristics are highly desirable for applications in chemical biology as fluorescent probes for bioimaging and as sensors for detecting specific analytes.

Future research should involve a comprehensive characterization of the photophysical properties of this compound. This would include determining its absorption and emission spectra, quantum yield, and lifetime in various solvents and environments. If the compound exhibits favorable fluorescent properties, it could be further functionalized to create targeted probes for specific biomolecules or cellular organelles. For example, conjugation to a targeting moiety could allow for the visualization of specific proteins or cellular processes.

In the realm of material sciences, the planar and electron-rich nature of the imidazo[1,2-c]pyrimidine scaffold makes it an attractive building block for organic electronic materials. The potential for π-π stacking and the ability to tune electronic properties through substitution could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The investigation of the self-assembly properties of this compound and its derivatives could lead to the development of novel supramolecular structures with unique functions.

Application AreaPotential Role of this compound
Chemical Biology Fluorescent probe for bioimaging, sensor for metal ions or small molecules.
Material Sciences Core scaffold for organic electronic materials (OLEDs, OFETs), building block for functional polymers.

Q & A

Basic Question: What are the established synthetic routes for 3-methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The compound is synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminoimidazole derivatives with 1,3-dicarbonyl compounds (e.g., β-ketoesters or diketones) under acidic or catalytic conditions. For example:

  • Procedure : React 2-amino-4-methylimidazole with methyl acetoacetate in acetic acid at 80–100°C for 8–12 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via recrystallization from ethanol .
  • Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) or employ silica-supported acid catalysts to enhance yield (e.g., 75–85% reported in similar imidazo[1,2-a]pyrimidine syntheses) .

Basic Question: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals (e.g., downfield-shifted carbonyl carbons at ~160–170 ppm, methyl group protons at ~2.5 ppm) .
  • X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water. Compare unit cell parameters (e.g., monoclinic system, space group P21/nP2_1/n) and bond angles with computational models (e.g., DFT) for validation .

Advanced Question: What strategies are effective in designing bioactivity assays for this compound, given its structural similarity to pharmacologically active imidazo-pyrimidines?

Methodological Answer:

  • Target Selection : Prioritize targets like GABAA_A receptors or kinases, as imidazo-pyrimidines are known modulators .
  • Assay Design :
    • Use fluorescence polarization assays for kinase inhibition studies (IC50_{50} determination).
    • Employ patch-clamp electrophysiology for ion channel modulation.
  • Controls : Include structurally related analogs (e.g., 3-chloropyrazolo[1,5-a]pyrimidine derivatives) to isolate methyl group effects .

Advanced Question: How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated during synthesis?

Methodological Answer:

  • Mechanistic Probes :
    • Use 15N^{15}N-labeled starting materials to track nitrogen migration via 15N^{15}N-NMR.
    • Conduct kinetic studies under varied temperatures to identify rate-determining steps.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify pathways favoring dimerization .

Advanced Question: What analytical methods are suitable for quantifying this compound in complex mixtures (e.g., reaction crude or biological matrices)?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min. Retention time ~6.2 min .
  • LC-MS/MS : Employ ESI+ mode for ionization (m/z 194.1 [M+H]+^+) and MRM transitions (194.1 → 138.0) for enhanced specificity in biological samples .

Advanced Question: How can contradictory literature data on regioselectivity in substituent addition be resolved?

Methodological Answer:

  • Systematic Variation : Synthesize derivatives with substituents at N1, C3, and C7 positions. Compare 1H^1H NMR coupling constants and NOE correlations to assign regiochemistry .
  • Cross-Validation : Replicate reported procedures (e.g., condensation with aldehydes ) under controlled conditions (dry solvents, inert atmosphere) to isolate variables affecting selectivity.

Advanced Question: What computational tools are effective in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB ID 6HUJ for kinases). Parameterize the ligand with GAFF2 force field.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between carbonyl groups and Lys45) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve pharmacological potency?

Methodological Answer:

  • Substituent Libraries : Synthesize analogs with halogens, aryl groups, or sulfonamides at C3 and C7.
  • Data Analysis : Correlate electronic parameters (Hammett σ) with IC50_{50} values using multivariate regression. Prioritize methyl-to-ethyl substitutions for enhanced lipophilicity (logP ~1.8) .

Advanced Question: What stability challenges arise under physiological conditions, and how can they be mitigated?

Methodological Answer:

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor via HPLC for hydrolysis (half-life ~12 hours).
  • Stabilization : Formulate with cyclodextrins (e.g., HP-β-CD) to protect the imidazo-pyrimidine core from aqueous degradation .

Advanced Question: How can multi-step syntheses (e.g., introducing chiral centers) be optimized for enantiomeric purity?

Methodological Answer:

  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric Michael additions.
  • Purification : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate enantiomers (>99% ee). Validate via circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 2
3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.